molecular formula C15H28BrClO B14562764 Pentadecanoyl chloride, 15-bromo- CAS No. 61658-01-3

Pentadecanoyl chloride, 15-bromo-

Cat. No.: B14562764
CAS No.: 61658-01-3
M. Wt: 339.74 g/mol
InChI Key: WOMNOULNWZOQST-UHFFFAOYSA-N
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Description

Pentadecanoyl chloride, 15-bromo- is an organic compound with the molecular formula C15H29ClO. It is a derivative of pentadecanoic acid, where the hydroxyl group is replaced by a chlorine atom, and a bromine atom is attached to the 15th carbon. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecanoyl chloride, 15-bromo- can be synthesized through the reaction of pentadecanoic acid with thionyl chloride (SOCl2) in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

C15H31COOH+SOCl2+PBr3C15H29ClO+SO2+HCl+PBr3\text{C15H31COOH} + \text{SOCl2} + \text{PBr3} \rightarrow \text{C15H29ClO} + \text{SO2} + \text{HCl} + \text{PBr3} C15H31COOH+SOCl2+PBr3→C15H29ClO+SO2+HCl+PBr3

Industrial Production Methods

In industrial settings, the production of pentadecanoyl chloride, 15-bromo- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentadecanoyl chloride, 15-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Hydrolysis: In the presence of water, pentadecanoyl chloride, 15-bromo- hydrolyzes to form pentadecanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Hydrolysis: Formation of pentadecanoic acid

Scientific Research Applications

Pentadecanoyl chloride, 15-bromo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentadecanoyl chloride, 15-bromo- involves its reactivity with nucleophiles and its ability to undergo substitution reactions. The bromine atom, being highly electronegative, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Pentadecanoyl chloride: Similar structure but without the bromine atom.

    Hexadecanoyl chloride: One carbon longer chain.

    Tetradecanoyl chloride: One carbon shorter chain.

Uniqueness

Pentadecanoyl chloride, 15-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated counterparts. This makes it valuable in specific synthetic applications where selective reactivity is required.

Properties

CAS No.

61658-01-3

Molecular Formula

C15H28BrClO

Molecular Weight

339.74 g/mol

IUPAC Name

15-bromopentadecanoyl chloride

InChI

InChI=1S/C15H28BrClO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2

InChI Key

WOMNOULNWZOQST-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCBr)CCCCCCC(=O)Cl

Origin of Product

United States

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